REACTION_CXSMILES
|
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=O>CN1C(=O)CCC1>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([C:12]2[N:9]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[O:8][CH:11]=2)=[CH:15][CH:16]=1)([O-:22])=[O:21]
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Name
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|
Quantity
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3.7 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)N
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
|
135 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
to dissolve the precipitate
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Type
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TEMPERATURE
|
Details
|
The reaction was heated for a total of 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
then removed from the oil bath
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Type
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TEMPERATURE
|
Details
|
upon cooling
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Type
|
ADDITION
|
Details
|
30-40 mL acetonitrile was added to the solid
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 90° C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was removed from the oil bath
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration (3.4 g, 62%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C(OC1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |